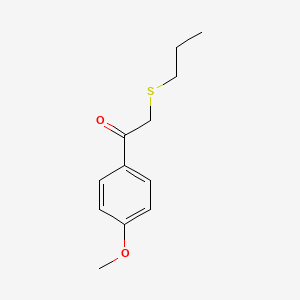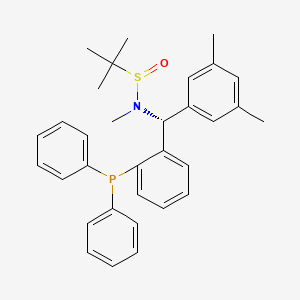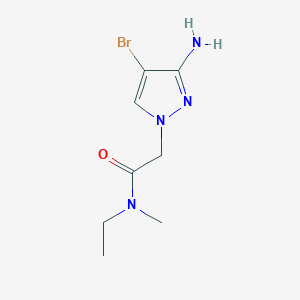![molecular formula C28H39F3N4O10S2 B13648386 N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INCB 3284 dimesylate is a selective and orally bioavailable human CCR2 antagonist. It inhibits the binding of monocyte chemoattractant protein-1 to human CCR2 with an IC50 of 3.7 nM . This compound is primarily used in research related to acute liver failure and other inflammatory conditions .
Preparation Methods
The synthesis of INCB 3284 dimesylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and bioavailability .
Chemical Reactions Analysis
INCB 3284 dimesylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the substitution of specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
INCB 3284 dimesylate has a wide range of scientific research applications, including:
Chemistry: It is used to study the interactions and binding affinities of CCR2 antagonists.
Biology: The compound is utilized to investigate the role of CCR2 in various biological processes, including chemotaxis and intracellular signaling.
Mechanism of Action
INCB 3284 dimesylate exerts its effects by selectively inhibiting the CCR2 receptor. This inhibition prevents the binding of monocyte chemoattractant protein-1 to CCR2, thereby blocking the downstream signaling pathways involved in inflammation and chemotaxis. The compound also reduces the production of proinflammatory cytokines and diminishes the activity of the G-protein signaling pathway .
Comparison with Similar Compounds
INCB 3284 dimesylate is unique due to its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
RS 504393: Another CCR2 antagonist with different binding affinities and bioavailability.
BMS-813160: A CCR2/CCR5 dual antagonist with broader applications in inflammatory diseases.
MK-0812: A CCR2 antagonist with distinct pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C28H39F3N4O10S2 |
|---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4) |
InChI Key |
PNPNUHKICDECDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


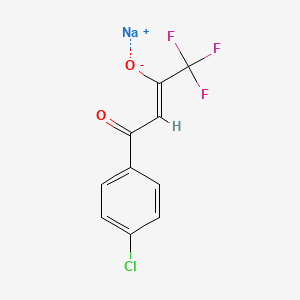
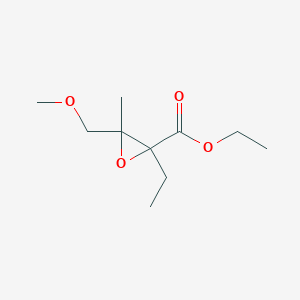
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)
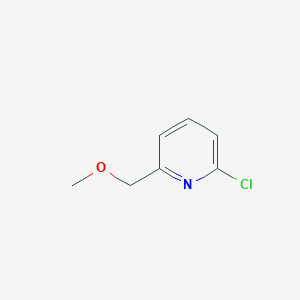
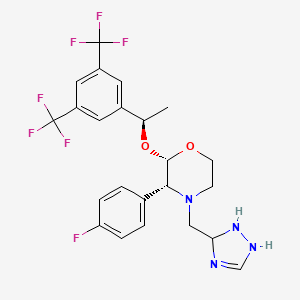
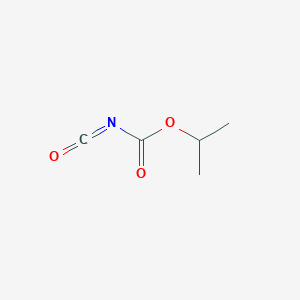
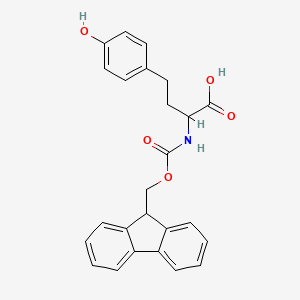

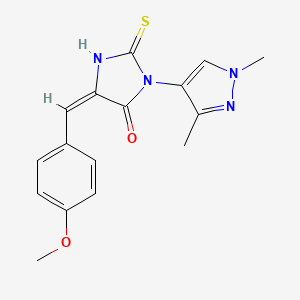
amine hydrochloride](/img/structure/B13648353.png)

